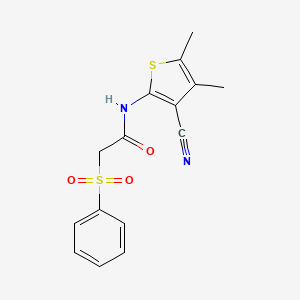

2-(benzenesulfonyl)-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide

Beschreibung

Eigenschaften

IUPAC Name |

2-(benzenesulfonyl)-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O3S2/c1-10-11(2)21-15(13(10)8-16)17-14(18)9-22(19,20)12-6-4-3-5-7-12/h3-7H,9H2,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJACMSLQIAQWAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C#N)NC(=O)CS(=O)(=O)C2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzenesulfonyl)-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide typically involves multiple steps. One common method starts with the preparation of the thiophene ring, followed by the introduction of the cyano group and the benzenesulfonyl group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

2-(benzenesulfonyl)-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The benzenesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. The reaction conditions, such as temperature and solvent choice, are crucial for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

2-(benzenesulfonyl)-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

Industry: It may be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(benzenesulfonyl)-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The benzenesulfonyl group can form strong interactions with active sites, while the cyano group and thiophene ring contribute to the compound’s overall binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Insecticidal Activity: Pyridine and Thiophene-Based Acetamides

The insecticidal efficacy of acetamide derivatives is strongly influenced by substituents and heterocyclic cores. For example:

- N-(4-Chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide (Compound 2) demonstrated superior activity against cowpea aphids (Aphis craccivora), with a toxic ratio (LC50 of acetamiprid vs. compound) exceeding baseline toxicity by 85% .

- 3-Amino-N-(4-chlorophenyl)-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide (Compound 3), a cyclized analog of Compound 2, showed reduced potency due to the absence of the cyano group and rigidified structure, emphasizing the role of open-chain conformations and electron-withdrawing groups in bioactivity .

Table 1: Insecticidal Activity of Selected Acetamides

| Compound | LC50 (ppm) | Toxic Ratio* | Key Structural Features |

|---|---|---|---|

| Acetamiprid (Reference) | 0.62 | 1.00 | Neonicotinoid backbone |

| Compound 2 | 0.09 | 6.89 | Open-chain pyridine, cyano group |

| Compound 3 | 0.35 | 1.77 | Cyclized thienopyridine, no cyano group |

*Toxic ratio = LC50 (acetamiprid) / LC50 (compound) .

Enzyme Inhibition: MAO, AChE, and BChE Targets

Acetamide derivatives exhibit diverse enzyme-modulating properties:

- N-[5-(Acetyloxy)-2-(4-chlorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]quinoxalin-7-yl]acetamide inhibits MAO-A with IC50 = 0.028 mM, leveraging its planar heterocyclic core for selective binding .

- N-(Naphthalen-1-yl)-2-(piperidin-1-yl)acetamide inhibits AChE/BChE via hydrophobic interactions with the piperidine moiety and naphthalene ring .

- 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide forms hydrogen-bonded dimers (R22(10) motif) critical for stabilizing enzyme-ligand complexes .

Table 2: Enzyme Inhibition Profiles of Acetamide Derivatives

Structural-Activity Relationship (SAR) Insights

- Electron-Withdrawing Groups: The cyano group in Compound 2 enhances electrophilic interactions with aphid nicotinic acetylcholine receptors, improving insecticidal activity .

- Conformational Flexibility : Open-chain derivatives (e.g., Compound 2) outperform rigidified analogs (e.g., Compound 3) due to adaptable binding modes .

- Aromatic Substitution : Benzenesulfonyl and dichlorophenyl groups enhance π-π stacking with enzyme active sites (e.g., ACE2 inhibitors with docking scores of -5.51 kcal/mol) .

Biologische Aktivität

2-(benzenesulfonyl)-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide (BDA) is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structural features, including a benzenesulfonyl group, a cyano group, and a dimethylthiophene moiety, suggest that it may interact with various biological targets, making it a candidate for drug development.

Chemical Structure and Properties

The compound's structure can be represented as follows:

Key Features:

- Benzenesulfonyl Group: Enhances lipophilicity and may improve membrane permeability.

- Cyano Group: Potentially involved in biological interactions.

- Dimethylthiophene Moiety: Contributes to the compound's chemical reactivity and biological activity.

Biological Activity

Research has indicated that BDA exhibits several promising biological activities:

-

Antitumor Activity:

- BDA has shown potential as an antitumor agent, particularly in inhibiting specific cancer cell lines. Studies have demonstrated its ability to interfere with cellular pathways associated with tumor growth.

-

Antioxidant Properties:

- The compound has been evaluated for its antioxidant capabilities, showing effectiveness in scavenging free radicals when compared to standard antioxidants like ascorbic acid.

-

Enzyme Interaction:

- Interaction studies suggest that BDA can bind effectively to various biological targets through hydrogen bonding and hydrophobic interactions. This binding may modulate the activity of enzymes or receptors involved in critical biochemical pathways.

- Analgesic and Anti-inflammatory Potential:

Case Studies

Case Study 1: Antitumor Activity Assessment

- A study evaluated the cytotoxic effects of BDA on various cancer cell lines. The results indicated significant inhibition of cell proliferation at micromolar concentrations, suggesting its potential as a lead compound for further development.

Case Study 2: Antioxidant Evaluation

- In vitro assays demonstrated that BDA exhibited superior antioxidant activity compared to traditional antioxidants. This was measured using DPPH radical scavenging assays, where BDA showed a dose-dependent response.

Comparative Analysis with Similar Compounds

To understand the unique properties of BDA, a comparison with structurally similar compounds can provide insights into its biological efficacy.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-(methylsulfonyl)-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide | Methylsulfonyl instead of benzenesulfonyl | Varies in solubility; potential different activity |

| 2-(benzenesulfonyl)-N-(3-cyano-thiophen-2-yl)acetamide | Lacks dimethyl groups on thiophene | May exhibit different biological activity |

| 2-cyano-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide | No sulfonyl group | Different reactivity profile due to absence of sulfonamide functionality |

The exact mechanism by which BDA exerts its biological effects remains to be fully elucidated. However, preliminary studies suggest that the compound may modulate enzyme activity or receptor interactions through its unique structural components. The presence of both polar and non-polar groups enhances its ability to interact with diverse biological targets.

Q & A

Q. Basic Research Focus

- Key Methods :

- Stepwise Functionalization : Begin with the thiophene core (3-cyano-4,5-dimethylthiophen-2-amine) and sequentially introduce the benzenesulfonyl and acetamide groups. Use coupling agents like EDCI/HOBt for amide bond formation to minimize side reactions .

- Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization in ethanol to achieve >95% purity .

- Reaction Optimization : Monitor reaction progress via TLC and adjust solvent polarity (e.g., DMF for solubility vs. toluene for condensation reactions) to enhance selectivity .

How can spectroscopic techniques be systematically applied to confirm the structural integrity of this compound?

Q. Basic Research Focus

- Methodological Approach :

- 1H/13C NMR : Assign peaks based on substituent effects:

- The benzenesulfonyl group shows deshielded aromatic protons (δ 7.5–8.1 ppm), while the thiophene’s methyl groups appear as singlets (δ 2.1–2.3 ppm) .

What advanced strategies address contradictory bioactivity data in different assay systems?

Q. Advanced Research Focus

- Experimental Design :

- Dose-Response Repetition : Test the compound across multiple cell lines (e.g., HEK293, HepG2) and primary cells to identify cell-type-specific effects .

- Metabolic Stability Assays : Incubate with liver microsomes to assess if metabolite interference explains discrepancies in activity .

- Target Engagement Studies : Use SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) to validate direct binding to purported targets .

How does the compound’s stability vary under physiological vs. environmental conditions?

Q. Advanced Research Focus

- Methodological Framework :

- pH-Dependent Degradation : Perform accelerated stability studies in buffers (pH 1–10) at 37°C, analyzing degradation products via LC-MS. The sulfonyl group may hydrolyze under alkaline conditions .

- Photolytic Stability : Expose to UV-Vis light (300–800 nm) and monitor decomposition using HPLC. Thiophene derivatives are prone to photooxidation .

- Environmental Fate Modeling : Apply QSAR (Quantitative Structure-Activity Relationship) to predict half-life in soil/water, leveraging logP and Hammett constants .

What computational approaches predict reactivity and regioselectivity in derivatization reactions?

Q. Advanced Research Focus

- In Silico Strategies :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to identify electrophilic sites (e.g., thiophene C-5 for nucleophilic attack) .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways; polar aprotic solvents (e.g., DMSO) favor sulfonyl group activation .

- Docking Studies : Map electrostatic potential surfaces to prioritize substituents for enhancing target binding (e.g., introducing electron-withdrawing groups on benzene) .

How should researchers design dose-ranging studies for in vivo toxicity assessments?

Q. Advanced Research Focus

- Protocol Design :

- Acute Toxicity : Administer doses (10–1000 mg/kg) in rodent models, monitoring organ weight changes and serum biomarkers (ALT, creatinine) .

- Subchronic Exposure : Use a 28-day repeated-dose study with histopathology on liver/kidney tissues. The cyano group may require monitoring for cyanide release .

- PK/PD Integration : Measure plasma concentrations via LC-MS/MS to correlate exposure levels with toxicological endpoints .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.